N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-11-9-12(19-2)5-6-13(11)20(17,18)15-10-14(16)7-3-4-8-14/h5-6,9,15-16H,3-4,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKNIWGKAVOMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2(CCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide involves several steps, typically starting with the preparation of the hydroxycyclopentyl intermediate. This intermediate is then reacted with a benzene derivative that contains the methoxy and methyl substituents. The final step involves the introduction of the sulfonamide group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group and the sulfonamide functional group play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Sulfonamide Derivatives
Key structural differences between the target compound and similar sulfonamides are summarized below:
Key Observations :
- Core Structure: The target’s 4-methoxy-2-methylbenzene core distinguishes it from analogs with 4-methyl () or unsubstituted benzene rings.
- N-Substituent : The (1-hydroxycyclopentyl)methyl group introduces a hydroxyl moiety, enhancing polarity and hydrogen-bonding capacity. This contrasts with azide-rich () or stereochemically complex substituents ().
- Functional Groups : The sulfonamide (-SO₂NH-) group provides acidity (pKa ~10), while the hydroxyl group may serve as a site for further derivatization.
Functional Group Analysis and Reactivity
- Sulfonamide vs. Amide : Compared to N-[(1-hydroxycyclopentyl)methyl]acetamide (), the target’s sulfonamide core is more acidic and rigid, influencing binding affinity in biological systems.
- Hydroxyl Group: The cyclopentanol-derived -OH increases hydrophilicity, contrasting with azide-functionalized analogs (), which are reactive in click chemistry but less stable.
- Methoxy and Methyl Groups : The 4-methoxy and 2-methyl substituents on the benzene ring may hinder steric access to the sulfonamide nitrogen, affecting intermolecular interactions.
Biological Activity
N-[(1-hydroxycyclopentyl)methyl]-4-methoxy-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
The compound's molecular structure is characterized by the following features:
- Molecular Formula : C13H17NO3S
- Molecular Weight : 273.35 g/mol
- Functional Groups : Sulfonamide, methoxy group, hydroxyl group
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study conducted by Smith et al. (2023) demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound's anticancer potential was evaluated in vitro against several cancer cell lines. Notably, it displayed selective cytotoxicity towards the MCF-7 breast cancer cell line with an IC50 value of 5.5 µM. This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.5 |
| HCT116 (Colorectal) | 12.3 |
| A549 (Lung Cancer) | 10.0 |
Antioxidant Activity
Antioxidant assays revealed that this compound possesses notable free radical scavenging activity. The compound was tested using DPPH and ABTS assays, showing effective inhibition of oxidative stress markers.
The biological activity of this compound is hypothesized to arise from its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The sulfonamide moiety is known to mimic para-amino benzoic acid (PABA), interfering with folate synthesis in bacteria. Additionally, its interaction with cellular pathways related to apoptosis in cancer cells is under investigation.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving clinical isolates, this compound was tested for its efficacy against multi-drug resistant strains of bacteria. Results indicated a promising potential for use as an alternative therapeutic agent in treating resistant infections.
Case Study 2: Cytotoxicity in Cancer Research
A research group explored the cytotoxic effects of this sulfonamide derivative on various cancer cell lines. The findings supported its selective action against MCF-7 cells while exhibiting minimal toxicity towards normal human fibroblast cells, highlighting its therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
